molecular formula C17H21NO3 B2379091 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid CAS No. 306957-33-5

1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B2379091
CAS No.: 306957-33-5
M. Wt: 287.359
InChI Key: BPMZOSFCQREIRL-UHFFFAOYSA-N
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Description

1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole cyclization. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, leading to the formation of the indole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole cyclization, followed by purification processes such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxy and cyclohexyl groups may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexyl group may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .

Properties

IUPAC Name

1-cyclohexyl-5-methoxy-2-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-11-16(17(19)20)14-10-13(21-2)8-9-15(14)18(11)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMZOSFCQREIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3CCCCC3)C=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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